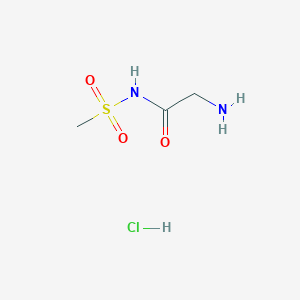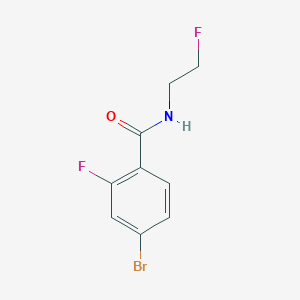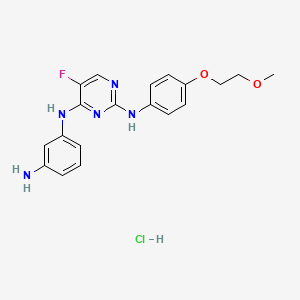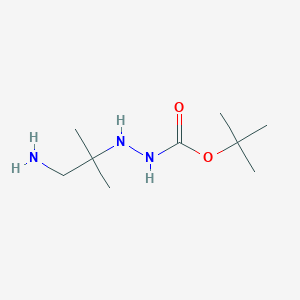
t-Butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, has been reported. It has a molecular weight of 188.27 . Another related compound, TERT-BUTYL N-(1-AMINO-2-METHYLPROPAN-2-YL)CARBAMATE HYDROCHLORIDE, has a molecular formula of C9H21ClN2O2 and an average mass of 224.728 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate, have been reported. It is a solid with a purity of 97%. It should be stored in a dark place, in an inert atmosphere, at 2-8°C . Another related compound, tert-Butyl (1-aminopropan-2-yl)carbamate, has a molecular formula of CHNO, an average mass of 174.241 Da, and a mono isotopic mass of 174.136826 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- t-Butyl carbazate, when refluxed with aldehydes, yields compounds like (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate. These compounds are characterized using spectral data analysis and single crystal X-ray studies. Theoretical calculations like DFT/B3LYP/6-311G (d, p) level of theory are used for further confirmation (Bhat et al., 2019).
Chemical Reactivity and Biological Target Prediction
- Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis indicate similar reactivity behavior for these compounds. Online Pass Prediction suggests moderate potency against Mcl-1 enzyme, with binding energy indicating moderate binding efficiency (Bhat et al., 2018).
Catalytic Applications
- Tertiary alkyl-substituted alkynes react with tert-butylhydrazine, catalyzed by TpRh(C2H4)2/P(2-furyl)3, forming 3,3,3-trisubstituted propionitrile derivatives. This reaction system is applicable to various alcohols and amines, suggesting its potential in organic synthesis (Fukumoto et al., 2016).
Fungicidal Activity
- Derivatives containing t-butyl show excellent fungicidal activity against specific pathogens. Structure-activity relationships imply that t-butyl introduction in the side chain enhances hydrophobic interaction with the active site, influencing fungicidal efficacy (Liu et al., 2021).
Peptide Modification and Cell Labeling
- Tetrazine-containing amino acid derivatives, synthesized with tert-butyl 2-(1-amino-2-methylpropan-2-yl)hydrazinecarboxylate, demonstrate significant biological activity. They are used in peptide modification and show potential for cancer cell labeling (Ni et al., 2015).
Pharmaceutical Applications
- Synthesis of beta-aminoacyl-containing cyclic hydrazine derivatives, including tert-butyl variations, shows potential as inhibitors for enzymes like DPP-IV, which are significant in treating type 2 diabetes (Ahn et al., 2007).
X-ray Analysis and Urease Inhibition
- Adamantane-linked hydrazine-1-carbothioamide derivatives with t-butyl exhibit urease inhibition potential and moderate antiproliferative activities, as revealed by in vitro assays and molecular docking analysis (Al-Wahaibi et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-amino-2-methylpropan-2-yl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-8(2,3)14-7(13)11-12-9(4,5)6-10/h12H,6,10H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFWRLLMFAPTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)
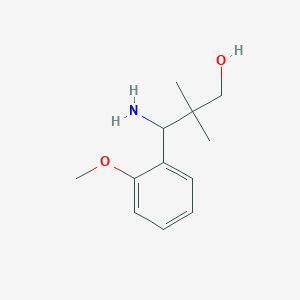
![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1383811.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)
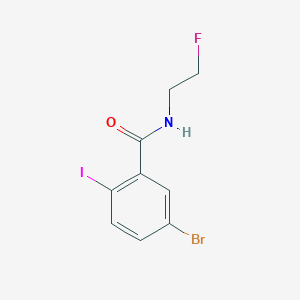

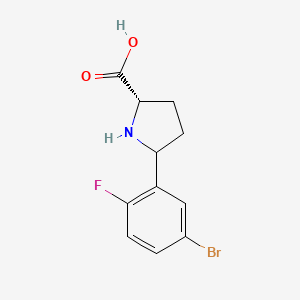
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
